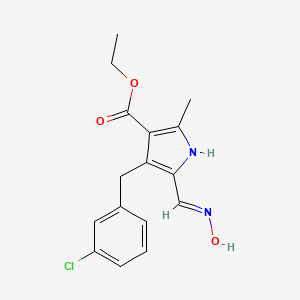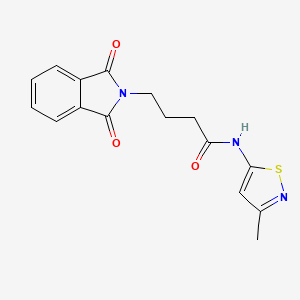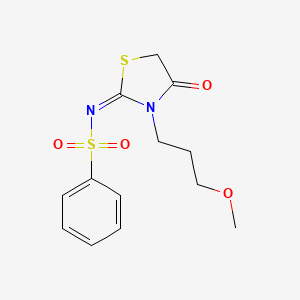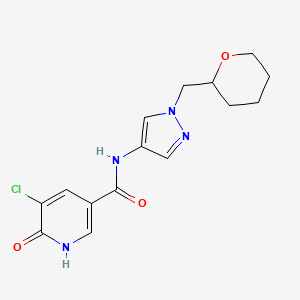![molecular formula C26H30N4O5S B2504842 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N,N-diethylacetamide CAS No. 896683-46-8](/img/structure/B2504842.png)
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N,N-diethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N,N-diethylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, a benzodioxole moiety, and a morpholine ring, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N,N-diethylacetamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step involves the alkylation of the quinazolinone core with a benzodioxole-containing alkyl halide in the presence of a base such as potassium carbonate.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by morpholine.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with an appropriate thiol compound under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the benzodioxole moiety, potentially altering the compound’s electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core, benzodioxole ring, or morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the quinazolinone core or benzodioxole ring.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as an anticancer, antimicrobial, or anti-inflammatory agent. Its ability to modulate specific molecular pathways could lead to the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N,N-diethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s quinazolinone core and benzodioxole moiety are likely critical for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, exhibit comparable biological activities.
Benzodioxole-Containing Compounds: Molecules like piperonyl butoxide, which contain the benzodioxole moiety, share similar chemical properties.
Morpholine-Containing Compounds: Drugs like morphine, which feature a morpholine ring, have analogous pharmacological effects.
Uniqueness
What sets 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N,N-diethylacetamide apart is its combination of these three distinct structural motifs. This unique arrangement enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5S/c1-3-28(4-2)24(31)16-36-26-27-21-7-6-19(29-9-11-33-12-10-29)14-20(21)25(32)30(26)15-18-5-8-22-23(13-18)35-17-34-22/h5-8,13-14H,3-4,9-12,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFVKHBRFOSVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)


![2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide](/img/structure/B2504764.png)
![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)

![N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2504767.png)



![4-tert-butyl-N-[4'-(4-tert-butylbenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide](/img/structure/B2504772.png)
![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)
![8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2504781.png)
